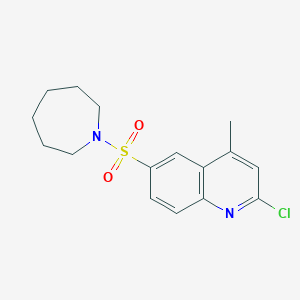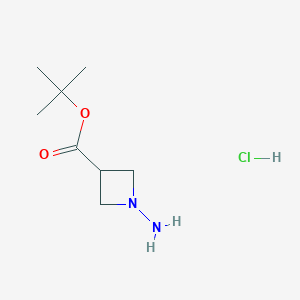![molecular formula C20H22ClN3O3S B12456813 N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B12456813.png)
N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, an ethoxy group, and a butanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE typically involves multiple steps:
Formation of the 3-chloro-4-ethoxyphenyl group:
Formamido group attachment: The formamido group is introduced via a formylation reaction, where a formyl group is added to the phenyl ring.
Methanethioyl group addition:
Coupling with butanamide: The final step involves coupling the intermediate compound with butanamide through an amide bond formation reaction.
Industrial Production Methods
Industrial production of N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various substituted phenyl derivatives.
科学的研究の応用
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
類似化合物との比較
Similar Compounds
- N-[3-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE
- N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]PENTANAMIDE
Uniqueness
N-[3-({[(3-CHLORO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C20H22ClN3O3S |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
N-[[3-(butanoylamino)phenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-3-6-18(25)22-14-7-5-8-15(12-14)23-20(28)24-19(26)13-9-10-17(27-4-2)16(21)11-13/h5,7-12H,3-4,6H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
InChIキー |
WHQXSZXMYCMECV-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![Ethyl 1-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12456767.png)
![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)
![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12456779.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B12456805.png)
![8-[7-(3-Chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12456818.png)
